Superior Carbonic Anhydrase II Inhibition Potency Compared to Unsubstituted Benzenesulfonamide
This compound exhibits a significantly higher inhibitory activity against recombinant human carbonic anhydrase II (hCA II) than the unsubstituted parent compound, benzenesulfonamide. The target compound displays an IC50 of 89 nM, whereas unsubstituted benzenesulfonamide shows an IC50 of 2000 nM against the dog erythrocyte enzyme (with a reported Ki of 305 nM against the human isoform) [1]. This represents a calculated 22-fold improvement in potency for the substituted derivative.
| Evidence Dimension | Inhibition of Carbonic Anhydrase II (IC50) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | Benzenesulfonamide: 2000 nM (dog) / Ki 305 nM (human) |
| Quantified Difference | ~22-fold lower IC50 (greater potency) |
| Conditions | Recombinant human carbonic anhydrase II, preincubated with enzyme for 15 mins by phenol red dye based stopped-flow CO2 hydration assay |
Why This Matters
This quantifiable potency advantage is crucial for researchers designing CA II inhibition assays or developing CA-targeted therapeutics, ensuring sufficient target engagement at lower compound concentrations.
- [1] BindingDB. BDBM50568586 (CHEMBL4859439): Affinity Data for Carbonic Anhydrase II. IC50: 89 nM. Accessed 2024. View Source
